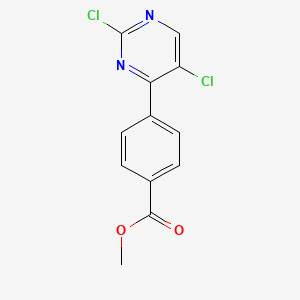

Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2,5-dichloropyrimidin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c1-18-11(17)8-4-2-7(3-5-8)10-9(13)6-15-12(14)16-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBSNQZZBQKBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate typically involves the reaction of 2,5-dichloropyrimidine with methyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

While comprehensive data tables and case studies for "Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate" are not available within the provided search results, the following information outlines its potential applications and properties:

This compound is an organic compound that falls under the category of life science products . American Elements provides this compound, among others, in various quantities and can tailor production to meet specific customer requirements. They offer high-purity forms (99% and higher) and standard grades when applicable, including Mil Spec, ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .

Basic Information

- Chemical Formula:

- Molecular Weight: 179.05 g/mol

- CAS Number: 663611-49-2

- IUPAC Name: methyl 4-(2,5-dichloropyrimidin-4-yl)benzoate

- Appearance: White to yellow solid

Potential Applications

- Life Science Research: this compound is used as a building block in the synthesis of more complex molecules .

- Pharmaceutical Research: Dichloro-substituted compounds have demonstrated clinical efficacy in atopic dermatitis patients, which indicates potential uses in pharmaceutical applications . Similarly, some related compounds may have anticancer properties and could be used in tumor treatment .

- Synthesis of Benzenesulfonamides : Methyl 4-Halo-2-Substituted-5-Sulfamoyl-Benzoates are synthesized using dichloro-5-sulfamoyl-benzamide . These compounds show potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quinoline-Based Esters

A series of methyl benzoate derivatives with quinoline-piperazine scaffolds (C1–C7) were synthesized and characterized in a 2022 study . These compounds share a methyl benzoate core but differ in substituents on the quinoline moiety. For example:

- C3 (Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Features a 4-chlorophenyl group on the quinoline, enhancing electron-withdrawing effects.

Key Differences :

- Backbone Flexibility: The pyrimidine core in Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate is smaller and more rigid compared to the quinoline-piperazine systems in C1–C7, which exhibit conformational flexibility due to the piperazine linker .

- Substituent Effects: Chlorine atoms in the target compound are positioned on the pyrimidine ring, whereas analogues like C3 and C4 have halogens on the phenyl group of the quinoline. This impacts electronic distribution and steric interactions.

Table 1: Comparison of Physical and Spectral Properties

*Calculated based on formula.

Thieno-Pyrimidine Derivatives

Compound 26 (Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate) features a fused thieno-pyrimidine system, differing from the isolated pyrimidine in the target compound . Key distinctions include:

- Melting Point : Compound 26 has a significantly higher melting point (147–148°C ) due to increased molecular rigidity from the fused thiophene ring.

- Spectral Data : The ¹H NMR spectrum of Compound 26 shows a distinct pyrimidine proton signal at δ 8.53, absent in the target compound’s structure .

Biological Activity

Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with dichloro groups and a benzoate moiety. This structure is significant as it influences the compound's interaction with biological targets.

Pharmacological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that derivatives of methyl benzoates, including those with pyrimidine substitutions, show significant antibacterial properties against various pathogens. The dichloro substitution enhances the compound's potency by increasing lipophilicity and facilitating membrane penetration .

- Anticancer Properties : this compound has been evaluated for its anticancer potential. Research shows that similar compounds can inhibit carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. The binding affinity of these compounds to CAIX suggests a mechanism for their anticancer activity .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including dihydrofolate reductase and carbonic anhydrases. These enzymes are critical in cancer metabolism and other diseases, making the compound a candidate for therapeutic development .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that the position and type of substituents on the pyrimidine and benzoate rings significantly affect biological activity. For instance:

- Dichloro Substitution : The presence of chlorine atoms at the 2 and 5 positions on the pyrimidine ring enhances binding affinity to target enzymes due to increased electron-withdrawing effects, which stabilize the transition state during enzymatic reactions .

- Benzoate Moiety : Modifications to the benzoate part can lead to variations in lipophilicity and solubility, impacting bioavailability and efficacy .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives similar to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism involved disruption of bacterial cell wall synthesis .

- Anticancer Efficacy : In vitro studies showed that compounds with similar structures could reduce cell viability in cancer cell lines by inducing apoptosis through the inhibition of CAIX. The most potent derivatives displayed IC50 values in the low micromolar range .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate, and how can its purity be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrimidine derivatives and benzoate esters under anhydrous conditions. For example, nucleophilic aromatic substitution (SNAr) between 2,5-dichloro-4-pyrimidinyl intermediates and methyl 4-hydroxybenzoate, using catalysts like Pd(0) or Cu(I) . Purification often employs recrystallization from ethyl acetate or methanol, as demonstrated in analogous compounds . Purity verification requires HPLC (≥95% purity) combined with -NMR to confirm absence of unreacted starting materials .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation, using programs like SHELXL for refinement . Complementary techniques include high-resolution mass spectrometry (HRMS) to verify molecular weight and -NMR to assign substituent positions. For example, SC-XRD data (R factor ≤ 0.036) resolved the dichloro-pyrimidine/benzoate geometry in related compounds .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer : Critical properties include melting point (54–56°C), solubility in DMSO or dichloromethane, and stability under ambient conditions . Thermal stability (up to 180°C) is determined via TGA, while logP (~4.4) predicts partitioning behavior in biological assays . These parameters guide solvent selection for reactions and storage conditions.

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data (e.g., XRD vs. DFT) be resolved?

- Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions. Cross-validate computational models (e.g., Gaussian or DFT) with SC-XRD data by refining hydrogen bonding and van der Waals parameters in SHELX . For example, torsional angles in the pyrimidine ring may require adjustment to match experimental bond lengths . Use molecular dynamics simulations to account for solvent effects in solution-phase NMR comparisons.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in medicinal chemistry applications?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituent variations (e.g., replacing Cl with F or CF on the pyrimidine ring) . Biological activity is assessed via in vitro assays (e.g., enzyme inhibition or receptor binding). For example, methyl ester derivatives with electron-withdrawing groups showed enhanced activity in agrochemical screens . Dose-response curves and molecular docking (using AutoDock Vina) link structural features to activity trends.

Q. How should researchers address contradictions between spectroscopic and chromatographic data?

- Methodological Answer : Contradictions may stem from impurities or polymorphic forms. Validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC under multiple mobile phases (e.g., acetonitrile/water vs. methanol gradients) . For polymorphs, use powder XRD to identify crystalline forms and DSC to detect thermal phase transitions .

Q. What advanced crystallographic methods improve refinement accuracy for low-quality diffraction data?

- Methodological Answer : For twinned or low-resolution data, employ SHELXD for structure solution and SHELXL for refinement with restraints on bond lengths/angles . Use the WinGX suite for data integration and absorption corrections . High-pressure freezing or synchrotron radiation may enhance crystal quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.